7-benzyl-2,6-dichloro-7H-purine 7-benzyl-2,6-dichloro-7H-purine
Brand Name: Vulcanchem
CAS No.: 56025-87-7
VCID: VC2316720
InChI: InChI=1S/C12H8Cl2N4/c13-10-9-11(17-12(14)16-10)15-7-18(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
SMILES: C1=CC=C(C=C1)CN2C=NC3=C2C(=NC(=N3)Cl)Cl
Molecular Formula: C12H8Cl2N4
Molecular Weight: 279.12 g/mol

7-benzyl-2,6-dichloro-7H-purine

CAS No.: 56025-87-7

Cat. No.: VC2316720

Molecular Formula: C12H8Cl2N4

Molecular Weight: 279.12 g/mol

* For research use only. Not for human or veterinary use.

7-benzyl-2,6-dichloro-7H-purine - 56025-87-7

Specification

CAS No. 56025-87-7
Molecular Formula C12H8Cl2N4
Molecular Weight 279.12 g/mol
IUPAC Name 7-benzyl-2,6-dichloropurine
Standard InChI InChI=1S/C12H8Cl2N4/c13-10-9-11(17-12(14)16-10)15-7-18(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Standard InChI Key XRCTVEFABOUQNI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C=NC3=C2C(=NC(=N3)Cl)Cl
Canonical SMILES C1=CC=C(C=C1)CN2C=NC3=C2C(=NC(=N3)Cl)Cl

Introduction

Basic Properties and Structural Characteristics

7-Benzyl-2,6-dichloro-7H-purine consists of a purine scaffold with two chlorine atoms at positions 2 and 6, and a benzyl group attached to the nitrogen at position 7. The compound's fundamental characteristics are summarized in the following table:

PropertyValue
CAS Number56025-87-7
Molecular FormulaC12H8Cl2N4
Molecular Weight279.12 g/mol
IUPAC Name7-benzyl-2,6-dichloro-7H-purine
Synonyms7-benzyl-2,6-dichloropurine; 7H-Purine, 2,6-dichloro-7-(phenylmethyl)-
SMILESC1=CC=C(C=C1)CN2C=NC3=C2C(=NC(=N3)Cl)Cl
PubChem CID245263

The compound features a heterocyclic aromatic structure with a pyrimidine ring fused to an imidazole ring, forming the purine core. The positioning of the benzyl group at the N-7 position rather than the N-9 position is a defining characteristic that distinguishes it from its isomer, 9-benzyl-2,6-dichloro-9H-purine .

Synthesis Methods

Alkylation of 2,6-dichloropurine

The primary synthetic route for obtaining 7-benzyl-2,6-dichloro-7H-purine involves the alkylation of 2,6-dichloropurine with benzyl chloride. This process typically produces both 7-substituted and 9-substituted isomers:

  • 2,6-Dichloropurine is treated with potassium carbonate in N,N-dimethylformamide (DMF) and stirred under nitrogen atmosphere for approximately 20 minutes

  • Benzyl chloride is added, and the mixture is stirred for 24 hours

  • After filtration and evaporation of DMF under reduced pressure, the reaction mixture is purified by silica gel column chromatography

This reaction typically yields 9-benzyl-2,6-dichloro-9H-purine as the major product (approximately 65%) and 7-benzyl-2,6-dichloro-7H-purine as the minor product (approximately 10%) . The regioselectivity can be influenced by reaction conditions, base selection, and solvent choice.

Chemical Reactivity

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 6 of the purine ring in 7-benzyl-2,6-dichloro-7H-purine are susceptible to nucleophilic aromatic substitution reactions. The position-6 chlorine typically demonstrates higher reactivity than the position-2 chlorine, allowing for selective mono-substitution under controlled conditions.

Research has shown that various nucleophiles can displace these chlorine atoms:

  • Amines can form amino-substituted purines

  • Thiolates can produce thio-substituted derivatives

  • Alkoxides can generate alkoxy-substituted products

Reactivity with Cysteine Residues

Purine derivatives like 7-benzyl-2,6-dichloro-7H-purine can react with cysteine residues in proteins. Studies documented in patent literature suggest that these compounds can bind to reactive cysteine residues, making them potentially useful for protein modification and activity-based protein profiling .

Applications in Research

Synthetic Intermediate

7-Benzyl-2,6-dichloro-7H-purine serves as a valuable synthetic intermediate in the preparation of more complex purine derivatives. The presence of two reactive chlorine sites allows for sequential functionalization to create libraries of diversely substituted purines, which have potential applications in:

  • Development of adenosine receptor ligands

  • Synthesis of kinase inhibitors

  • Preparation of nucleoside analogs

Medicinal Chemistry

Purine derivatives structurally related to 7-benzyl-2,6-dichloro-7H-purine have demonstrated various biological activities. Research on 2,6,9-trisubstituted purine derivatives, which can be synthesized using 2,6-dichloropurines as precursors, has shown potential antitumor properties:

  • Several 2,6,9-trisubstituted purine derivatives have been evaluated for cytotoxicity against multiple cancer cell lines

  • Compounds with specific substitution patterns demonstrated promising activity compared to known anticancer drugs, with preliminary data suggesting they may induce apoptosis

Protein Labeling and Cysteine Targeting

The reactivity of purine derivatives like 7-benzyl-2,6-dichloro-7H-purine toward cysteine residues has applications in chemical biology:

  • Development of activity-based probes for protein profiling

  • Covalent modification of proteins for structural and functional studies

  • Targeted labeling of cysteine-containing proteins

Patent literature describes competition assays where purine ligands including 2,6-dichloro-7-(4-nitrobenzyl)-7H-purine, structurally similar to 7-benzyl-2,6-dichloro-7H-purine, were used to study cysteine binding interactions .

Classification DetailInformation
GHS SymbolGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302 - Harmful if swallowed
H315 - Causes skin irritation
H319 - Causes serious eye irritation
H335 - May cause respiratory irritation
Precautionary StatementsP261 - Avoid breathing dust/fume/gas/mist/vapors/spray
P280 - Wear protective gloves/protective clothing/eye protection/face protection
P301+P312 - IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell
P302+P352 - IF ON SKIN: Wash with plenty of soap and water
P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

When working with this compound, standard laboratory safety practices should be employed, including the use of appropriate personal protective equipment, working in well-ventilated areas, and proper waste disposal.

Related Compounds and Structure-Activity Relationships

7-Benzyl-2,6-dichloro-7H-purine belongs to a family of substituted purines. Understanding its relationship to structurally similar compounds provides context for its properties and applications.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
7-Benzyl-2,6-dichloro-7H-purineC12H8Cl2N4279.12Reference compound
9-Benzyl-2,6-dichloro-9H-purineC12H8Cl2N4279.12Benzyl at N-9 position instead of N-7
7-Benzyl-6-chloro-7H-purineC12H9ClN4244.68Single chlorine at position 6
7-Benzyl-2,6,8-trichloro-7H-purineC12H7Cl3N4313.60Additional chlorine at position 8

The positioning of substituents on the purine scaffold significantly influences the chemical and potentially biological properties:

  • N-7 vs. N-9 substitution affects the electronic distribution across the purine ring, influencing reactivity patterns

  • The number and position of chlorine atoms impact electrophilicity and susceptibility to nucleophilic substitution

  • Modifications to the benzyl group can modulate physical properties and potential biological activities

Studies on substituted purines have revealed that specific substitution patterns can confer various biological activities, including anticancer, antiviral, and enzyme inhibitory properties .

Analytical Characterization

Analytical methods for characterizing 7-benzyl-2,6-dichloro-7H-purine include spectroscopic techniques:

Infrared Spectroscopy

IR spectra of the compound have been recorded and archived in spectral databases. The compound's spectrum shows characteristic absorption bands that can be used for identification and structural confirmation .

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides detailed structural information about the compound. The 1H-NMR spectrum shows characteristic signals for:

  • Aromatic protons of the benzyl group

  • Methylene protons connecting the benzyl group to the purine nitrogen

  • The C-8 proton of the purine ring

Mass Spectrometry

Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of 7-benzyl-2,6-dichloro-7H-purine, providing additional confirmation of its structure .

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